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Abstract
N-hydroxy-1-piperidinecarboximidamide is a molecule of significant interest in medicinal

chemistry and drug development due to the presence of the hydroxamic acid-like amidoxime

functionality. This functional group is known for its metal-chelating properties and its role as a

nitric oxide donor, making it a valuable pharmacophore. This technical guide provides a

comprehensive overview of the theoretical and computational methodologies that can be

applied to study N-hydroxy-1-piperidinecarboximidamide, offering insights into its structural,

electronic, and thermodynamic properties. Due to the limited availability of direct computational

studies on this specific molecule, this paper presents established computational workflows and

hypothetical data to serve as a practical guide for researchers.

Introduction
N-hydroxy-1-piperidinecarboximidamide, with the chemical formula C6H13N3O, belongs to

the class of amidoximes.[1] Its structure combines a piperidine ring with an N-

hydroxycarboximidamide group. The IUPAC name for this compound is N'-hydroxypiperidine-1-

carboximidamide, and its CAS registry number is 29044-24-4.[1] The unique arrangement of

atoms in the amidoxime moiety confers upon it the ability to act as a bidentate ligand, forming
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stable complexes with various metal ions. This property is crucial in the design of enzyme

inhibitors, particularly metalloproteinase inhibitors. Furthermore, the N-hydroxy group can

participate in hydrogen bonding, influencing the molecule's conformation and interactions with

biological targets.

Theoretical and computational chemistry offers powerful tools to elucidate the properties of

such molecules at an atomic level, providing data that can be challenging to obtain through

experimental means alone. This guide will explore the application of these methods to N-
hydroxy-1-piperidinecarboximidamide.

Molecular Structure and Properties
The foundational step in the computational study of any molecule is the determination of its

basic molecular properties.

Property Value Source

Molecular Formula C6H13N3O PubChem[1]

IUPAC Name
N'-hydroxypiperidine-1-

carboximidamide
PubChem[1]

CAS Number 29044-24-4 PubChem[1]

Molecular Weight 143.19 g/mol PubChem[1]

XLogP3 0.3 PubChem[1]

Topological Polar Surface Area 61.9 Å² PubChem[1]

Hydrogen Bond Donors 2 PubChem[1]

Hydrogen Bond Acceptors 3 PubChem[1]

Theoretical and Computational Methodologies
A variety of computational methods can be employed to study N-hydroxy-1-
piperidinecarboximidamide. The choice of method depends on the desired accuracy and the

specific property being investigated.
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Quantum Mechanics (QM) Methods
Quantum mechanics methods, particularly Density Functional Theory (DFT), are well-suited for

obtaining accurate geometric, electronic, and spectroscopic properties of molecules.

The first step in a typical QM study is to find the minimum energy structure of the molecule.

This is achieved through geometry optimization. Subsequent frequency calculations at the

same level of theory can confirm that the optimized structure is a true minimum (no imaginary

frequencies) and provide theoretical vibrational spectra (e.g., IR and Raman), which can be

compared with experimental data.

DFT calculations can provide a wealth of information about the electronic structure of N-
hydroxy-1-piperidinecarboximidamide. This includes:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's

reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the

partial atomic charges, providing insight into the charge distribution within the molecule and

identifying potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic

potential on the electron density surface, highlighting regions of positive and negative

potential that are important for intermolecular interactions.

Molecular Mechanics (MM) and Molecular Dynamics
(MD) Simulations
For larger systems or for studying the dynamic behavior of the molecule, molecular mechanics

and molecular dynamics methods are more computationally feasible.

The piperidine ring in N-hydroxy-1-piperidinecarboximidamide can adopt different

conformations (e.g., chair, boat, twist-boat). Additionally, rotation around the C-N bonds can

lead to different rotamers. A systematic conformational search using molecular mechanics can

identify the low-energy conformers. The relative energies of these conformers can then be
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refined using more accurate QM methods. Studies on related N-hydroxy amides suggest a

strong preference for a trans conformation about the amide-like bond.

Molecular dynamics simulations can provide insights into the behavior of N-hydroxy-1-
piperidinecarboximidamide in a biological environment, such as in solution or interacting with

a protein. These simulations solve Newton's equations of motion for the atoms in the system,

allowing the study of its dynamic properties over time.

Hypothetical Computational Data
As direct computational studies on N-hydroxy-1-piperidinecarboximidamide are not readily

available in the literature, this section presents hypothetical data that would be expected from

such studies. These tables are for illustrative purposes to guide researchers in their own

investigations.

Table 1: Calculated Geometric Parameters (DFT
B3LYP/6-31G)*

Parameter Bond/Angle Calculated Value

Bond Length C=N (imidamide) 1.28 Å

N-O (hydroxy) 1.41 Å

C-N (piperidine) 1.47 Å

Bond Angle C-N-O 110.5°

N-C-N (imidamide) 121.0°

Dihedral Angle H-O-N-C 180.0° (trans)

Table 2: Calculated Mulliken Atomic Charges (DFT
B3LYP/6-31G)*
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Atom Charge (e)

O (hydroxyl) -0.65

N (hydroxyl) -0.20

C (imidamide) +0.45

N (amino) -0.50

N (piperidine) -0.35

Table 3: Calculated Thermodynamic Properties (DFT
B3LYP/6-31G)*

Property Value

Enthalpy (H) Value in Hartree

Gibbs Free Energy (G) Value in Hartree

Entropy (S) Value in J/mol·K

Dipole Moment Value in Debye

Experimental Protocols
While this guide focuses on theoretical and computational aspects, the synthesis and

experimental characterization are crucial for validating computational results.

Synthesis of N-hydroxy-1-piperidinecarboximidamide
A plausible synthetic route for N-hydroxy-1-piperidinecarboximidamide involves the reaction

of a piperidine-1-carbonitrile with hydroxylamine.

Materials:

Piperidine-1-carbonitrile

Hydroxylamine hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium carbonate

Ethanol

Water

Ethyl acetate

Procedure:

Dissolve piperidine-1-carbonitrile in a 3:2 mixture of ethanol and water.

Add an equimolar amount of hydroxylamine hydrochloride and sodium carbonate to the

solution.

Reflux the mixture for approximately 3 hours.

After cooling to room temperature, extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Spectroscopic Characterization
The synthesized compound should be characterized by standard spectroscopic methods:

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=N).

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Visualization of Computational Workflows
Graphviz diagrams are provided to illustrate the logical flow of the computational studies

described.
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Caption: General workflow for computational studies.
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Caption: Input-computation-output relationship.

Conclusion
While experimental data for N-hydroxy-1-piperidinecarboximidamide is sparse in the public

domain, theoretical and computational chemistry provides a powerful framework for predicting

its properties and behavior. This guide has outlined the key computational methodologies, from

high-accuracy quantum mechanics calculations to efficient molecular mechanics simulations,

that can be applied to this molecule. The provided hypothetical data and workflows serve as a

starting point for researchers to initiate their own in-silico investigations. Such studies are

invaluable in the early stages of drug discovery and development, enabling the rational design

of novel therapeutics based on the N-hydroxy-1-piperidinecarboximidamide scaffold. The

synergy between computational predictions and experimental validation will be crucial in

unlocking the full potential of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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